2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid
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Overview
Description
2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline ring system substituted with a methyl group at the second position and a carbonyl group at the fourth position, which is further linked to an amino pentanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid typically involves the following steps:
Formation of 2-Methylquinoline-4-carboxylic acid: This can be achieved through the Doebner–von Miller synthesis, which involves the condensation of aniline with an aldehyde and pyruvic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-4-hydroxy derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Methylquinoline-4-carboxylic acid: Shares the quinoline core structure but lacks the amino pentanoic acid moiety.
2-Styrylquinoline-4-carboxylic acids: Similar in structure but with a styryl group instead of the amino pentanoic acid moiety.
Quinoline-4-hydroxy derivatives: Differ in the functional group at the fourth position.
Uniqueness: 2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid is unique due to the presence of both the quinoline ring system and the amino pentanoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
2-[(2-methylquinoline-4-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-6-14(16(20)21)18-15(19)12-9-10(2)17-13-8-5-4-7-11(12)13/h4-5,7-9,14H,3,6H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXPTNAXNXFKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC(=NC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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